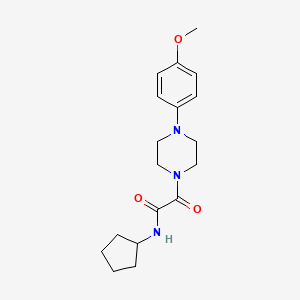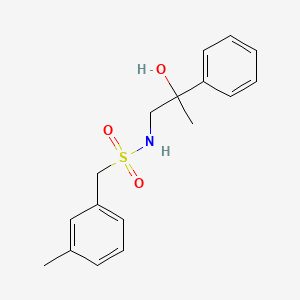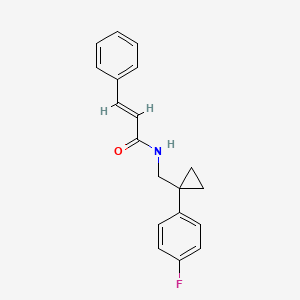
N-((1-(4-fluorophenyl)cyclopropyl)methyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of N-((1-(4-fluorophenyl)cyclopropyl)methyl)cinnamamide consists of a cinnamamide group attached to a cyclopropyl group, which is further substituted with a 4-fluorophenyl group. The presence of the fluorine atom can significantly influence the compound’s reactivity and properties due to its high electronegativity.Physical And Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Mécanisme D'action
FCCP acts as a mitochondrial uncoupling agent by disrupting the proton gradient across the mitochondrial membrane. This leads to increased proton leakage, which results in increased energy expenditure and metabolic activity. FCCP also stimulates the production of reactive oxygen species (ROS), which can activate signaling pathways involved in cellular metabolism and apoptosis.
Biochemical and Physiological Effects:
FCCP has been shown to have a number of biochemical and physiological effects, including increased oxygen consumption, increased metabolic rate, and increased mitochondrial respiration. FCCP has also been shown to induce apoptosis in cancer cells and to protect against oxidative stress in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
FCCP has several advantages for use in lab experiments, including its ability to induce mitochondrial uncoupling and its ability to stimulate the production of ROS. However, FCCP also has several limitations, including its potential toxicity and its effects on cellular metabolism, which can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several potential future directions for research on FCCP, including its use in the development of novel therapies for metabolic disorders, cancer, and neurodegenerative diseases. Further research is also needed to investigate the specific mechanisms underlying the effects of FCCP on cellular metabolism and to optimize its use in experimental and clinical settings. Additionally, the potential side effects and toxicity of FCCP need to be fully understood before it can be considered for clinical use.
Méthodes De Synthèse
FCCP can be synthesized using a variety of methods, including the reaction of cinnamoyl chloride with cyclopropylmethylamine in the presence of a base, followed by the addition of 4-fluorobenzyl bromide. The resulting product can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
FCCP has been used extensively in scientific research to investigate the role of mitochondrial uncoupling in various physiological processes, including thermogenesis, metabolic regulation, and apoptosis. FCCP has also been used to study the effects of mitochondrial dysfunction in diseases such as cancer, neurodegenerative disorders, and metabolic disorders.
Propriétés
IUPAC Name |
(E)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO/c20-17-9-7-16(8-10-17)19(12-13-19)14-21-18(22)11-6-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,21,22)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOVXBBUBZAIEE-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C=CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(CNC(=O)/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2792104.png)

![(Z)-2-(4-methoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2792112.png)

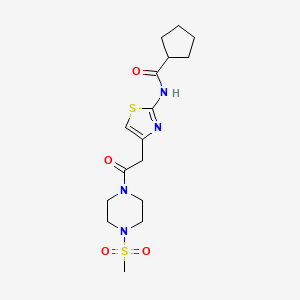
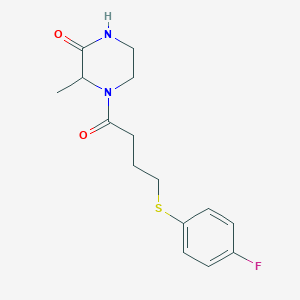
![[2-(4-Fluorophenyl)cyclopropyl]methan-1-ol](/img/structure/B2792118.png)
![9-(4-methoxyphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
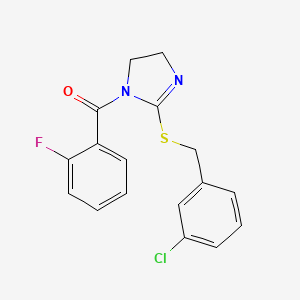
![5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2792122.png)
![Tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B2792123.png)

